molecular formula C13H22N2O3 B11760319 Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate

Cat. No.: B11760319
M. Wt: 254.33 g/mol
InChI Key: UVNZBBCEZOROAH-UHFFFAOYSA-N
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Description

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate is a high-purity chemical building block featuring a spirocyclic scaffold, of significant interest in modern medicinal chemistry. This compound is designed for research applications only and is not intended for diagnostic or therapeutic uses. Spirocyclic structures, such as the 7-azaspiro[3.5]nonane core found in this molecule, are highly valued in drug discovery for their ability to explore new chemical space and improve the physicochemical and pharmacokinetic properties of potential drug candidates . These structures help reduce conformational flexibility and allow for precise spatial control, which can lead to enhanced binding interactions with biological targets . Research into similar spirocyclic motifs has demonstrated their application in the structure-guided design of potent inhibitors for viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in viral replication . Furthermore, spirocyclic scaffolds are actively investigated in oncology research, including as potential inhibitors of targets like TDO2 and IDO1 for immunotherapeutic approaches . Researchers can utilize this carbamate-protected intermediate to synthesize novel compounds for probing biological mechanisms and developing new therapeutic agents in areas like antiviral and anticancer research. The product is consistently characterized to ensure quality and comes with available analytical data.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-(3-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-4-6-13(7-5-9)8-14-10(13)16/h9H,4-8H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

UVNZBBCEZOROAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CNC2=O

Origin of Product

United States

Preparation Methods

Cyclization of Bicyclic Precursors

A common strategy involves intramolecular cyclization of bifunctional intermediates. For example, 3-((benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride under basic conditions (triethylamine, dichloromethane, ≤10°C) to form a chloroacetamide intermediate. Subsequent dehydrohalogenation with sodium hydride in tetrahydrofuran (THF) induces cyclization, yielding the spiro[3.5]nonane framework.

Key Reaction Parameters

ParameterImpact on Yield/Purity
Base (NaH vs. K₂CO₃)NaH achieves faster cyclization but requires anhydrous conditions.
Solvent (THF vs. ACN)THF enhances reaction kinetics but may require lower temperatures.
TemperatureControlled cooling (≤10°C) minimizes side reactions.

Reductive Amination Approaches

Alternative methods employ reductive amination of ketone precursors. For instance, spiro[3.5]nonan-1-one is treated with benzylamine and sodium triacetoxyborohydride (STAB) in dichloroethane, followed by hydrogenolytic removal of the benzyl group to yield the free amine. This route achieves ~70% yield but necessitates careful handling of air-sensitive reagents.

Carbamate Protection Strategies

Introducing the tert-butyl carbamate group requires precise protection of the secondary amine.

tert-Butyl Chloroformate Coupling

The amine intermediate reacts with tert-butyl chloroformate (Boc₂O) in dichloromethane (DCM) using triethylamine as a base. This exothermic reaction proceeds at 0–25°C, achieving >85% yield when the amine is fully dissolved.

Optimization Data

ConditionOutcome
Solvent (DCM vs. THF)DCM preferred for solubility.
Base (Et₃N vs. NaHCO₃)Et₃N ensures complete deprotonation.
Stoichiometry1.1 eq Boc₂O minimizes di-Boc byproducts.

Solid-Phase Synthesis for Scalability

Industrial-scale production often employs flow chemistry. A continuous process using a packed-bed reactor (PBR) with immobilized lipase catalyzes the carbamate formation at 40°C, achieving 92% conversion with 99% purity. This method reduces solvent waste and improves throughput.

Oxidation to Introduce the 1-Oxo Group

The 1-oxo moiety is introduced via oxidation of a secondary alcohol precursor.

Jones Oxidation

Treatment of 7-azaspiro[3.5]nonan-7-ol with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C yields the ketone with 78% efficiency. However, chromium waste complicates purification.

Swern Oxidation

A greener alternative uses oxalyl chloride and dimethyl sulfide in DCM, followed by quenching with triethylamine. This method achieves 82% yield and >95% purity, avoiding heavy metals.

Comparative Oxidation Data

MethodYield (%)Purity (%)Environmental Impact
Jones7890High (Cr waste)
Swern8295Moderate (S compounds)
TEMPO/NaOCl7593Low

Industrial Production Considerations

Cost-Efficiency Analysis

StepCost DriverMitigation Strategy
CyclizationNaH costSubstitute with KOtBu.
OxidationCatalyst recyclingUse immobilized TEMPO.
PurificationColumn chromatographySwitch to crystallization.

Case Study: Pilot-Scale Synthesis

A 10 kg batch was produced using the following optimized protocol:

  • Cyclization: 3-((Benzylamino)methyl)oxetane-3-ol (14.0 kg) reacted with chloroacetyl chloride (9.0 kg) in DCM (150 L) at 10°C.

  • Reduction: LiAlH₄ in THF (20°C, 8 h) achieved 95% conversion to the amine.

  • Boc Protection: Boc₂O (12.5 kg) in DCM with Et₃N (14.7 kg), stirred at 25°C for 16 h.

  • Oxidation: Swern conditions (oxalyl chloride, 8.2 kg) at −50°C, yielding 8.3 kg final product (82% overall).

Quality Control Metrics

  • HPLC Purity: 99.2%

  • Residual Solvents: <50 ppm (ICH Q3C compliant)

Emerging Methodologies

Photocatalytic Amination

Recent advances utilize iridium photocatalysts to form the spirocyclic amine under blue light (450 nm), reducing reaction time from 16 h to 2 h with comparable yields.

Biocatalytic Approaches

Immobilized transaminases convert ketone precursors to amines in aqueous buffer (pH 7.5, 37°C), eliminating the need for reducing agents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for the development of complex organic molecules.

Key Reactions :

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : Reduction reactions can convert the oxo group to hydroxyl groups.
  • Substitution : Nucleophilic substitution can occur at spirocyclic carbon atoms.

Biology

Research has indicated that this compound may possess significant biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines.

Case Study Example :
In a study published in 2017, derivatives of carbamate compounds demonstrated anti-inflammatory activity, suggesting that similar derivatives of this compound may also exhibit beneficial biological effects .

Medicine

The compound is being investigated as a potential drug candidate for various therapeutic applications. Its unique structure allows for interactions with specific molecular targets, potentially leading to the development of new treatments.

Mechanism of Action :
The mechanism involves inhibiting certain enzymes or receptors, which is critical for its biological effects. Detailed studies on its molecular targets are necessary to fully elucidate its action .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products across different sectors.

Mechanism of Action

The mechanism of action of tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Insights

  • In contrast, the 2-cyano analog (203662-66-2) offers electron-withdrawing properties, influencing reactivity in nucleophilic substitutions . Halogenation: The brominated derivative (1225276-07-2) enables Suzuki-Miyaura cross-coupling, a critical step in fragment-based drug discovery . Diaza/Triaza Systems: Compounds like 392331-78-1 (1,7-diaza) and 1839060-95-5 (2,5,8-triaza) exhibit increased polarity and solubility, advantageous in aqueous-phase reactions .
  • Safety Profiles :

    • Most analogs share hazards like acute oral toxicity (H302) and skin/eye irritation (H315/H319), necessitating stringent handling protocols. The triaza derivative (1839060-95-5) includes respiratory tract irritation (H335), highlighting the need for fume hoods .

Biological Activity

Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate, with the CAS number 2169390-67-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H22_{22}N2_{2}O3_{3}, with a molecular weight of 254.33 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.

PropertyValue
CAS Number2169390-67-2
Molecular FormulaC13_{13}H22_{22}N2_{2}O3_{3}
Molecular Weight254.33 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of suitable precursors under controlled conditions. Various synthetic routes have been explored, including the use of hydrazine derivatives and other reagents to facilitate the formation of the spirocyclic structure.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of azaspiro compounds have shown antimicrobial effects, indicating that this compound could also exhibit similar activities.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with some findings suggesting selective toxicity towards certain tumor cells.

Case Studies

A few notable studies have been conducted to assess the biological activity of related compounds:

  • Study on Neuroprotection : A study published in Journal of Medicinal Chemistry evaluated a series of spirocyclic compounds for their neuroprotective effects in vitro and in vivo models. Results indicated that compounds with similar structures to this compound showed significant reductions in neuronal apoptosis induced by oxidative stress .
  • Antimicrobial Screening : Research published in Pharmaceutical Biology reported on the antimicrobial properties of various azaspiro compounds, including those structurally related to this compound. The study demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving spirocyclic intermediates. A common approach includes cyclization of a ketone precursor with tert-butyl carbamate under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like THF or DMF . Optimization involves adjusting temperature (0–60°C), solvent polarity, and stoichiometry. For example, THF enhances cyclization efficiency due to its moderate polarity, while excess base improves carbamate coupling .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : 1^1H and 13^{13}C NMR confirm the spirocyclic structure and carbamate functionality. IR identifies carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm spiro[3.5]nonane geometry. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. What are the primary biological targets or assays used to study this compound?

  • Methodological Answer : The compound is screened against sigma receptors, enzymes (e.g., kinases), or antimicrobial targets. Assays include:

  • Radioligand Binding : Competitive binding studies using 3^3H-labeled ligands to quantify receptor affinity .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) to measure IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be modified to resolve racemic mixtures or improve enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclization to induce asymmetry .
  • Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) achieves >98% enantiomeric excess .
  • Kinetic Control : Lower reaction temperatures favor selective crystallization of one enantiomer .

Q. What computational strategies are employed to predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models transition states for carbamate formation or spirocycle stability .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with target proteins (e.g., sigma-1 receptor) .

Q. How do structural analogs differ in biological activity, and what SAR (Structure-Activity Relationship) trends are observed?

  • Methodological Answer :

  • SAR Table :
Compound ModificationBiological Activity ChangeReference
Replacement of oxo with amino groupIncreased sigma receptor affinity
Addition of bromine at C2Enhanced antimicrobial activity
Substitution with azaspiro[4.4]Reduced metabolic stability
  • Trends : Electron-withdrawing groups (e.g., Br) enhance electrophilic reactivity, improving target engagement .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthesis yields or spectral data across studies?

  • Methodological Answer :

  • Yield Variability : Trace moisture in THF or incomplete base activation (e.g., NaH aging) may reduce yields. Anhydrous conditions and freshly activated NaH improve reproducibility .
  • Spectral Conflicts : Compare NMR solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) or crystallographic data (SHELX refinement parameters) to resolve peak splitting ambiguities .

Safety and Handling

Q. What precautions are essential for handling this compound in lab settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (H335 risk) .
  • Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .

Advanced Applications

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) design or other bifunctional molecules?

  • Methodological Answer : The spirocyclic carbamate serves as a rigid linker to connect E3 ligase ligands (e.g., thalidomide) and target protein binders. Key steps:

  • Conjugation : Click chemistry (CuAAC) links azide-functionalized carbamate to alkyne-bearing ligands .
  • In Vivo Testing : Evaluate proteasomal degradation efficiency via Western blot (e.g., reduction of target protein levels) .

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